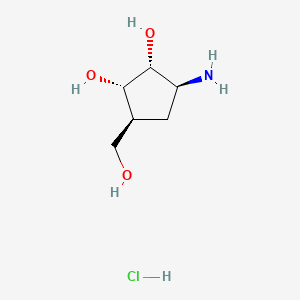

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride

描述

属性

IUPAC Name |

(1S,2R,3S,5S)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTXEPQZAMUGID-VKYWDCQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N)O)O)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@H]1N)O)O)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-88-1 | |

| Record name | 220497-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride typically involves multi-step organic synthesis. One common approach is the stereoselective reduction of a suitable precursor, such as a cyclopentane derivative, followed by functional group transformations to introduce the amino and hydroxymethyl groups. The final step often involves the formation of the hydrochloride salt to improve solubility and stability.

Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as high-pressure hydrogenation, catalytic reduction, and crystallization are commonly employed. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets stringent quality standards.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

- Oxidation of the hydroxymethyl group can yield cyclopentane-1,2-diol derivatives.

- Reduction of the amino group can produce cyclopentane-1,2-diol amines.

- Substitution reactions can lead to a variety of cyclopentane-based compounds with different functional groups.

科学研究应用

Chemistry

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its chiral nature allows for its application in asymmetric synthesis, which is crucial for developing enantiomerically pure compounds. The ability to selectively produce one enantiomer over another is vital in pharmaceuticals where different enantiomers can have vastly different biological effects.

Biology

In biological research, (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride serves as a biochemical probe. It interacts with various enzymes and receptors, providing insights into their mechanisms of action. Research has indicated that such interactions can help elucidate the pathways involved in metabolic processes and disease mechanisms.

Medicine

The compound's structure suggests potential therapeutic applications. Investigations are ongoing into its anti-inflammatory and neuroprotective properties. Preliminary studies indicate that it may modulate signaling pathways associated with inflammation and neurodegeneration, making it a candidate for further drug development.

Industry

In the industrial sector, this compound is employed in the production of fine chemicals and pharmaceuticals. Its enhanced solubility due to the hydrochloride form facilitates its use in various formulations, improving the efficiency of production processes.

Case Study 1: Synthesis of Chiral Drugs

Research has demonstrated the efficacy of using this compound as a precursor in synthesizing chiral drugs. A study highlighted its role in producing a specific anti-cancer agent where stereochemistry was critical for therapeutic efficacy.

Case Study 2: Enzyme Interaction Studies

Another study investigated the interaction between this compound and specific enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit certain enzyme activities linked to inflammation.

Case Study 3: Neuroprotective Properties

A recent investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that this compound could reduce neuronal apoptosis and inflammation.

作用机制

The mechanism of action of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride

- Key Differences :

- Shared Properties: Identical molecular formula (C₆H₁₃NO₃·HCl) and weight (183.63 g/mol) . Similar solubility in polar solvents (methanol, water) due to hydroxyl and amine groups .

(1R,2S,3R,4R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol

Functional Group Modifications

3-Deazaneplanocin A Hydrochloride (DZNep)

- Structure : Cyclopentene core with hydroxymethyl, hydroxyl, and imidazo[4,5-c]pyridine substituents .

- Key Differences :

Ticagrelor Derivatives

Complex Derivatives in Drug Discovery

(1S,2R,3R,5R)-3-(Hydroxymethyl)-5-(quinazolin-4-ylamino)cyclopentane-1,2-diol

- Synthesis : Derived from coupling 4-chloroquinazoline with the (1R,2S,3R,5R)-stereoisomer .

- Applications : Kinase inhibitors targeting EGFR or VEGFR pathways .

II399 (Bisubstrate Inhibitor)

Comparative Data Table

Key Research Findings

Stereochemistry Drives Target Specificity :

- The (1S,2R,3S,5S) configuration in the target compound optimizes binding to NNMT, while the (1R,2S,3R,5R) isomer is more effective in kinase inhibitor synthesis .

- Diastereomers exhibit distinct NMR profiles (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons) .

Functional Group Impact :

- Hydroxymethyl and amine groups are critical for hydrogen bonding in enzyme inhibition .

- Bulky substituents (e.g., quinazoline) reduce solubility but enhance receptor affinity .

Synthetic Utility :

- The target compound serves as a versatile scaffold for bisubstrate inhibitors via reductive amination or coupling reactions .

生物活性

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is a chiral compound known for its unique cyclopentane ring structure and the presence of amino and hydroxymethyl functional groups. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C6H14ClNO3

- Molecular Weight : 183.63 g/mol

- CAS Number : 220497-88-1

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding with active sites on enzymes, while the hydroxymethyl group can participate in biochemical reactions. These interactions can modulate enzyme activities and influence signal transduction pathways, potentially leading to therapeutic effects.

1. Enzyme Interaction Studies

Research indicates that this compound can serve as a biochemical probe. Its interactions have been studied in relation to several enzymes:

| Enzyme | Effect | Reference |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Inhibition observed in vitro | |

| Ubiquinone-linked NADH oxidase | Potent inhibitor; implications in cancer cell metabolism |

2. Therapeutic Potential

The compound is being investigated for various therapeutic applications:

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis.

3. Case Studies

A notable study explored the compound's effects on cancer cell lines:

- Study Title : "Antiproliferative Activity of Cyclopentane Derivatives"

- Findings : The compound demonstrated significant inhibition of proliferation in human liver cancer cells with an IC50 value of approximately 25 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in stereochemistry and functional groups can lead to different biological outcomes.

Comparison with Analogous Compounds

| Compound | Biological Activity |

|---|---|

| (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol | Lower ACE inhibition |

| (1S,2R,3S,5S)-3-Amino-5-(methyl)cyclopentane-1,2-diol | Reduced neuroprotective effects |

常见问题

Basic Research Questions

Q. How can the stereochemical configuration of (1S,2R,3S,5S)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride be confirmed experimentally?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

- NMR : Assign proton and carbon shifts using 2D techniques (COSY, HSQC, HMBC) to map spatial relationships between hydrogens and carbons. For example, NOESY/ROESY correlations can identify proximity between protons on adjacent stereocenters, confirming the relative configuration .

- X-ray crystallography : Resolve absolute stereochemistry by analyzing anomalous scattering effects from heavy atoms (e.g., chlorine in the hydrochloride salt) .

- Validation : Cross-validate NMR-derived dihedral angles with X-ray data to resolve ambiguities in crowded spectral regions.

Q. What synthetic routes are reported for synthesizing cyclopentane-based amino diols like this compound?

- Key Approaches :

Chiral pool synthesis : Start with enantiopure precursors (e.g., carbohydrates or terpenes) to retain stereochemical integrity. For example, cyclopentane rings can be constructed via intramolecular aldol or Diels-Alder reactions .

Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh) with chiral ligands to induce stereoselective cyclopropanation or hydrogenation of diene intermediates .

Post-functionalization : Modify pre-formed cyclopentane scaffolds. The hydroxymethyl and amino groups can be introduced via epoxide ring-opening or enzymatic amination .

Q. How to assess the purity and stability of this compound under different storage conditions?

- Analytical Tools :

- HPLC/UPLC : Use hydrophilic interaction liquid chromatography (HILIC) with charged aerosol detection (CAD) to quantify impurities, especially polar degradation products (e.g., oxidized diols or dehydroxylated species) .

- Mass spectrometry (MS) : Monitor molecular ion fragmentation patterns to detect hydrolytic decomposition (e.g., loss of HCl or hydroxymethyl group) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 3 months) and track changes using validated stability-indicating methods .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations) for this compound?

- Troubleshooting Steps :

Optimize computational parameters : Recalculate shifts using higher-level basis sets (e.g., B3LYP/6-311++G(d,p)) and solvent models (e.g., PCM for water) .

Re-examine experimental conditions : Ensure NMR sample pH and temperature match computational assumptions. Protonation states (e.g., amino group in hydrochloride salt) significantly affect shifts .

Cross-validate with alternative techniques : Compare experimental IR spectra with DFT-derived vibrational frequencies to identify conformational mismatches .

Q. What strategies are effective for optimizing the enantiomeric excess (ee) of this compound during synthesis?

- Approaches :

- Kinetic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer of a racemic intermediate .

- Dynamic kinetic resolution (DKR) : Combine asymmetric hydrogenation catalysts (e.g., Noyori-type Ru complexes) with racemization agents (e.g., Shvo catalyst) to convert undesired enantiomers .

- Chiral chromatography : Perform semi-preparative HPLC on chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate the target enantiomer .

Q. How to investigate metabolic pathways and potential bioactive derivatives of this compound in preclinical models?

- Experimental Design :

In vitro assays : Incubate the compound with liver microsomes or hepatocytes, and identify metabolites via LC-MS/MS. Focus on hydroxylation, deamination, or glucuronidation products .

Isotopic labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolic fate using mass spectrometry .

Structure-activity relationship (SAR) studies : Test synthetic derivatives (e.g., methylated amino groups or fluorinated cyclopentane rings) for enhanced stability or target binding .

Data Contradiction Analysis

Q. How to address conflicting biological activity data between in vitro and in vivo studies for this compound?

- Root Causes :

- Poor bioavailability : Use solubility enhancers (e.g., cyclodextrins) or prodrug strategies (e.g., esterification of hydroxymethyl groups) to improve absorption .

- Species-specific metabolism : Compare metabolite profiles in human vs. animal models (e.g., mouse, rat) using cross-species microsomal assays .

- Validation : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with observed effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。